molecular formula C15H8ClN3O2 B12633397 Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-

Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-

Cat. No.: B12633397
M. Wt: 297.69 g/mol
InChI Key: UWFPXDDGJZSEPP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is a complex organic compound that features a benzoic acid moiety linked to a pyrrolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and stringent quality control measures ensures the consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups .

Scientific Research Applications

Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, which is crucial in various cellular processes, including cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H8ClN3O2

Molecular Weight

297.69 g/mol

IUPAC Name

4-(6-chloro-3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoic acid

InChI

InChI=1S/C15H8ClN3O2/c16-13-6-5-12-10(7-17)8-19(14(12)18-13)11-3-1-9(2-4-11)15(20)21/h1-6,8H,(H,20,21)

InChI Key

UWFPXDDGJZSEPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=C(C3=C2N=C(C=C3)Cl)C#N

Origin of Product

United States

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